![molecular formula C23H18N2O3 B2648427 3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide CAS No. 898354-95-5](/img/structure/B2648427.png)

3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

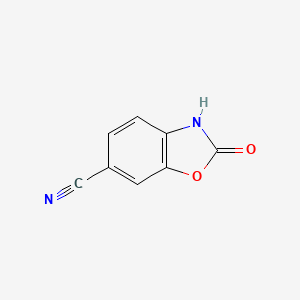

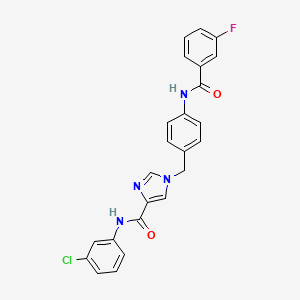

The compound “3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The molecular formula of the compound is C23H18N2O3 and it has a molecular weight of 370.408.

Synthesis Analysis

While specific synthesis methods for “3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide” are not available, general methods for synthesizing benzofuran derivatives involve acetylation, nitration, and reduction . Another method involves using phenolic malonate or 3,3,3-trifluoromethylacetone as an electrophilic counterpart in the presence of polyphenol as a substrate and TiCl4 (10 mol%) as a catalyst .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide”, is influenced by the introduction of substituents at various positions . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications

Metabolic and Biomonitoring Studies Benzofuran derivatives, similar to 3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide, have been extensively studied for their metabolic pathways and biomonitoring potential. For instance, studies on benzene and acrylamide, which contain benzofuran structures, show their metabolites' presence in urine samples, indicating exposure to these substances. Such studies provide insights into human exposure levels to these compounds and their potential health impacts, highlighting the importance of monitoring and managing exposure to benzofuran derivatives (Schwedler et al., 2020).

Pharmacokinetic Properties The pharmacokinetic properties of benzofuran derivatives, including absorption, distribution, metabolism, and excretion, are crucial for understanding their therapeutic potential and safety profile. Research on compounds like SB-649868, a benzofuran derivative, reveals comprehensive pharmacokinetic data, such as elimination pathways and half-life, providing valuable information for drug development and therapeutic applications (Renzulli et al., 2011).

Toxicology and Exposure Assessment Toxicological studies and exposure assessments are essential for evaluating the safety of chemical compounds. Investigations into the metabolism of substances like acrylamide, which shares structural similarities with benzofuran derivatives, shed light on the metabolic pathways and the potential health risks associated with exposure. Such studies are critical for developing safety guidelines and exposure limits to protect human health (Fennell et al., 2005).

Carcinogenicity and Risk Assessment Understanding the carcinogenic potential of chemical compounds is paramount for public health. Studies on the association of genotypes with the activation of carcinogens provide insights into the genetic factors that may influence the risk of cancer. Research in this domain helps in identifying high-risk individuals and developing strategies for cancer prevention (Ozawa et al., 2002).

Bioavailability and Pharmacodynamics Research on the bioavailability and pharmacodynamics of benzofuran derivatives like MDL 100,240 provides essential information on the drug's absorption, distribution, and therapeutic effects. This information is crucial for determining the optimal dosage and administration frequency to achieve the desired therapeutic outcomes while minimizing adverse effects (Rousso et al., 2000).

Human Biomonitoring of Exposure Human biomonitoring studies are vital for assessing the exposure of populations to hazardous substances. Investigations into the presence of metabolites in human urine samples, as seen with acrylamide, provide valuable data on the internal exposure levels and can guide public health interventions and policies (Fernández et al., 2021).

Metabolism and Disposition Understanding the metabolism and disposition of drugs is crucial for drug development and safety assessment. Studies on the metabolic pathways and excretion profiles of benzofuran derivatives offer insights into the drug's behavior in the human body, informing dosing regimens and monitoring requirements (Shaffer et al., 2008).

Therapeutic Potential and Clinical Trials Clinical trials and research on the therapeutic potential of benzofuran derivatives, such as MS-275, provide valuable data on the efficacy, safety, and optimal usage of these compounds in treating various diseases, including cancer and neurological disorders (Gore et al., 2008).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs . This will pave the way for utilizing the full therapeutic potential of benzofuran-based compounds for the treatment of microbial diseases .

properties

IUPAC Name |

3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c24-23(27)22-21(18-8-4-5-9-19(18)28-22)25-20(26)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUZLBXGAAZGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)

![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)

![3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648361.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)